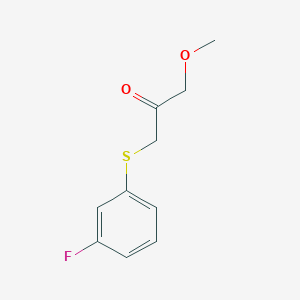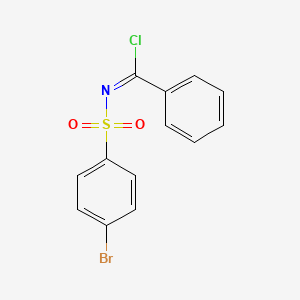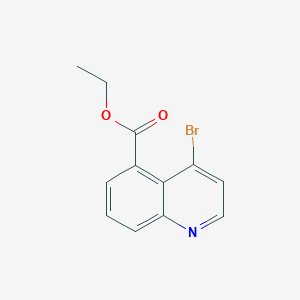
Ethyl 4-bromoquinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromoquinoline-5-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromoquinoline-5-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of 4-hydroxyquinoline using bromine in acetic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products:
- Substituted quinoline derivatives.
- Oxidized or reduced quinoline compounds.
- Coupled products with various functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromoquinoline-5-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4-bromoquinoline-5-carboxylate in biological systems involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromine atom can form covalent bonds with nucleophilic sites in proteins, inhibiting their function . These interactions can lead to cell death, making it a potential candidate for anticancer and antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-chloroquinoline-5-carboxylate
- Ethyl 4-fluoroquinoline-5-carboxylate
- Ethyl 4-iodoquinoline-5-carboxylate
Comparison: Ethyl 4-bromoquinoline-5-carboxylate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it more suitable for specific reactions and applications .
Eigenschaften
Molekularformel |
C12H10BrNO2 |
|---|---|
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
ethyl 4-bromoquinoline-5-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-4-3-5-10-11(8)9(13)6-7-14-10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
NFVDYCSRMPXQFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


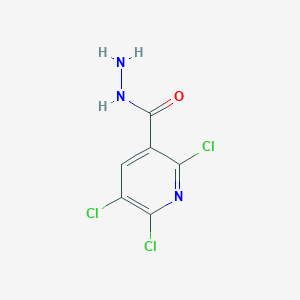
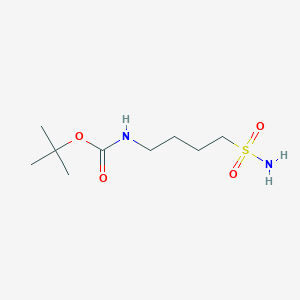
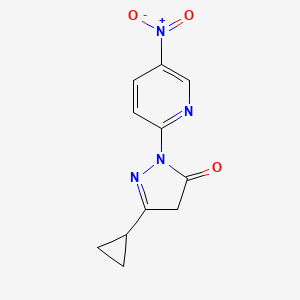
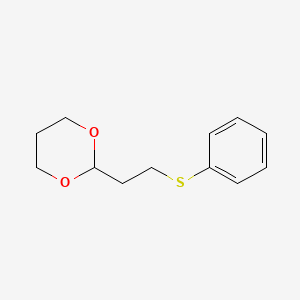
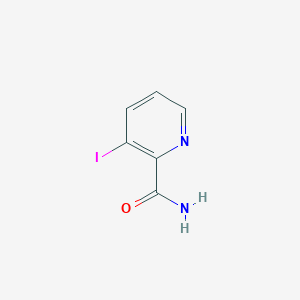
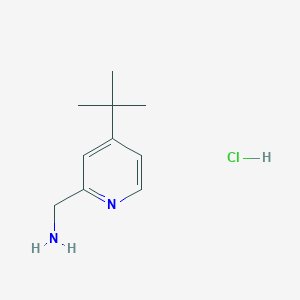


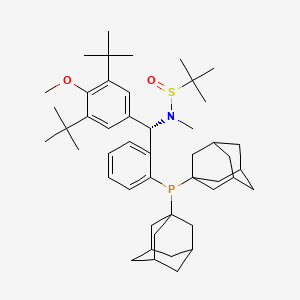

![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
